

Comparative bioavailability studies of different verapamil formulations

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Compound of Interest

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A Comparative Guide to the Bioavailability of Verapamil Formulations

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of different oral formulations of verapamil, a widely used calcium channel blocker for the management of cardiovascular conditions such as hypertension, angina, and arrhythmias. The following sections present a synthesis of pharmacokinetic data from various studies, detail the experimental protocols typically employed in these assessments, and visualize key pathways and workflows.

Data Presentation: Pharmacokinetic Parameters

The bioavailability of a drug is a critical factor influencing its therapeutic efficacy. For verapamil, which has a low oral bioavailability of 20-35% due to extensive first-pass metabolism, the formulation plays a crucial role in determining the rate and extent of drug absorption.^[1] The following tables summarize key pharmacokinetic parameters from comparative studies of immediate-release (IR), sustained-release (SR), and other modified-release formulations.

Table 1: Pharmacokinetic Parameters of Immediate-Release (IR) vs. Sustained-Release (SR) Verapamil Formulations

Formulation	Dose	Cmax (ng/mL)	tmax (hr)	AUC (ng·hr/mL)	Relative Bioavailability (AUC SR/AUC IR)	Study Population	Reference
Immediate-Release (IR)	80 mg t.i.d.	~1.5 times higher than SR	1-2	Similar to SR at same total daily dose	-	Healthy Volunteers	[1]
Sustained-Release (SR)	240 mg o.d.	~65% of IR	7.71 (with food), 5.21 (fasting)	Similar to IR at same total daily dose	90% ± 30%	Healthy Volunteers & Cardiac Patients	[1][2]
Immediate-Release (IR)	80 mg	122.64 ± (SD not reported)	0.54	460.6	-	22 Healthy Volunteers	[3]
Generic Test (IR)	80 mg	107.7 ± (SD not reported)	(not reported)	442.2	96%	22 Healthy Volunteers	[3]

Table 2: Comparison of Different Modified-Release Verapamil Formulations

Formula tion	Dose	Cmax (ng/mL)	tmax (hr)	AUC (ng·hr/mL)	Compar ison	Study Populati on	Referen ce
Film- coated tablet (Referen ce)	80 mg	(not reported)	(not reported)	(not reported)	-	16 Healthy Male Volunteer s	[4]
Dragées (Test)	80 mg	(not reported)	(not reported)	(not reported)	127% relative bioavaila bility compare d to reference	16 Healthy Male Volunteer s	[4]
Conventi onal Tablet	40 mg	(not reported)	(not reported)	224.22	-	12 Healthy Volunteer s	[5]
Floating Pellets in Capsule	40 mg	28.27	3.75	364.65	Higher AUC compare d to conventio nal tablet	12 Healthy Volunteer s	[5]

Experimental Protocols

The data presented above are typically generated from bioequivalence studies conducted under stringent regulatory guidelines. A common study design is a randomized, two-period, crossover study in healthy volunteers.

Study Design and Subject Enrollment

- **Design:** A randomized, single-dose, two-treatment, two-period crossover design is frequently employed.^{[3][4]} This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of at least one week is maintained between the two treatment periods to ensure complete elimination of the drug from the body.^[3]
- **Subjects:** Studies are typically conducted in healthy adult male and/or non-pregnant, non-lactating female volunteers.^[6] Subjects undergo a comprehensive health screening to ensure they meet the inclusion criteria and have no conditions that could affect drug absorption or metabolism.^[7]

Drug Administration and Blood Sampling

- **Administration:** A single oral dose of the test and reference verapamil formulations is administered to the subjects after an overnight fast.^[3] Standardized meals are provided at specified times post-dosing.
- **Blood Sampling:** Venous blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes a pre-dose sample (0 hours) and multiple samples up to 48 hours post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).^{[3][8]} Plasma is separated from the blood samples and stored frozen until analysis.

Analytical Methodology

- **Sample Analysis:** Plasma concentrations of verapamil and its active metabolite, norverapamil, are determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence or mass spectrometric detection.^{[9][10][11]}
- **Extraction:** The drug and its metabolite are extracted from the plasma using liquid-liquid or solid-phase extraction techniques.^{[9][10]} An internal standard is added to the plasma samples before extraction to ensure accuracy and precision of the analytical method.^[10]
- **Chromatographic Conditions:** A reverse-phase column is typically used for the separation of verapamil and norverapamil. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile) and a buffer solution.^[10]

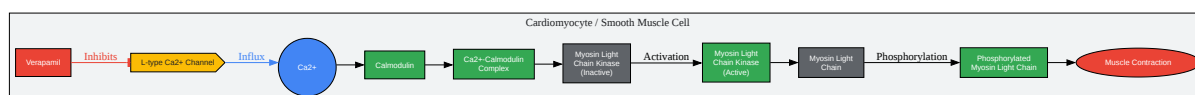
Pharmacokinetic and Statistical Analysis

- **Pharmacokinetic Parameters:** The following pharmacokinetic parameters are calculated from the plasma concentration-time data for both the test and reference formulations:
 - **AUC (Area Under the Curve):** Represents the total extent of drug absorption.
 - **Cmax (Maximum Plasma Concentration):** Represents the maximum drug concentration reached in the plasma.
 - **tmax (Time to Maximum Plasma Concentration):** Represents the time taken to reach Cmax.
- **Statistical Analysis:** Analysis of variance (ANOVA) is performed on the log-transformed AUC and Cmax values.[4] The 90% confidence intervals for the ratio of the geometric means of the test and reference products for AUC and Cmax are calculated to determine bioequivalence.[4] For two products to be considered bioequivalent, the 90% confidence intervals for the ratio of the means of the primary pharmacokinetic parameters must fall within the range of 80% to 125%.

Mandatory Visualization

Verapamil Signaling Pathway

Verapamil is a calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.

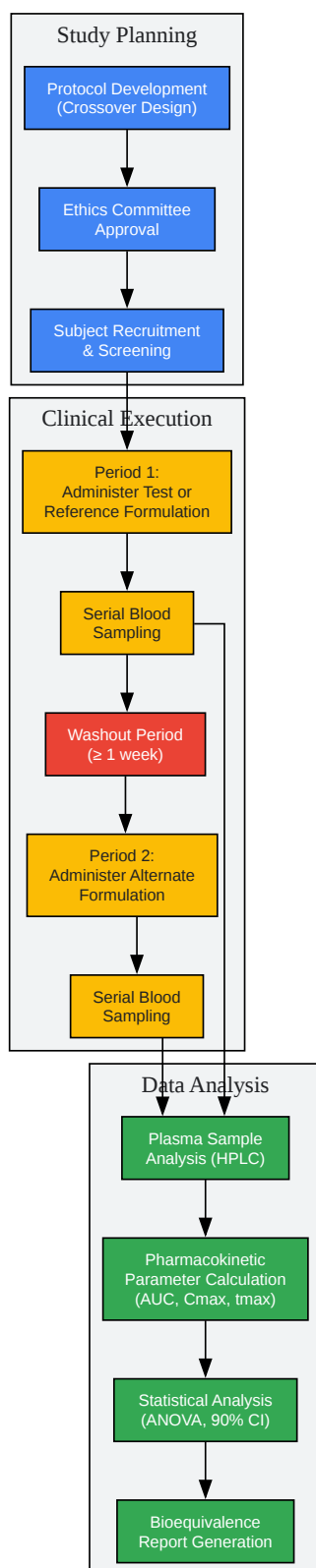


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Verapamil's mechanism of action on muscle contraction.

Experimental Workflow for a Bioavailability Study

The following diagram illustrates the typical workflow of a comparative bioavailability study for different verapamil formulations.



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Typical workflow for a verapamil bioavailability study.

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